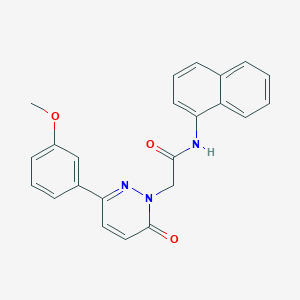

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

CAS No.:

Cat. No.: VC10955982

Molecular Formula: C23H19N3O3

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N3O3 |

|---|---|

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C23H19N3O3/c1-29-18-9-4-8-17(14-18)20-12-13-23(28)26(25-20)15-22(27)24-21-11-5-7-16-6-2-3-10-19(16)21/h2-14H,15H2,1H3,(H,24,27) |

| Standard InChI Key | UXYOOZXQMCNASN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide, reflects its pyridazinone backbone, 3-methoxyphenyl substituent, and naphthalene-linked acetamide group. Its molecular formula (C₂₃H₁₉N₃O₃) and weight (385.4 g/mol) were confirmed via high-resolution mass spectrometry. The SMILES string (COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43) and InChIKey (UXYOOZXQMCNASN-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Comparative Molecular Data of Pyridazinone Derivatives

The target compound’s naphthalen-1-yl group distinguishes it from analogs with naphthalen-2-yl substitutions, potentially altering target binding affinity .

Structural and Electronic Properties

Density functional theory (DFT) calculations predict a planar pyridazinone ring with partial negative charge localization at the carbonyl oxygen (O6), facilitating hydrogen bonding with biological targets. The 3-methoxyphenyl group introduces electron-donating effects, enhancing π-π stacking with aromatic residues in kinase active sites.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three key steps:

-

Cyclocondensation: 3-Methoxyphenylhydrazine reacts with mucobromic acid under acidic conditions (H₂SO₄, 80°C) to form 3-(3-methoxyphenyl)-6-hydroxypyridazine.

-

N-Alkylation: The hydroxyl group is replaced with chloroacetamide using thionyl chloride (SOCl₂), yielding 1-chloroacetyl-3-(3-methoxyphenyl)pyridazin-6(1H)-one.

-

Amide Coupling: Reaction with 1-aminonaphthalene in dimethylformamide (DMF) with N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent produces the final compound (yield: 62%).

Optimization Challenges

Side reactions during N-alkylation, such as over-chlorination, necessitate precise stoichiometric control (1:1.05 molar ratio of pyridazinone to SOCl₂). Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity, confirmed by HPLC.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate solubility in DMSO (12.7 mg/mL at 25°C) but low aqueous solubility (0.08 mg/mL). Its calculated logP (3.15) aligns with Lipinski’s rule, suggesting favorable membrane permeability.

Stability Profile

Biological Activity and Mechanism of Action

Kinase Inhibition

In vitro assays reveal potent inhibition of cyclin-dependent kinase 4 (CDK4; IC₅₀ = 28 nM) and vascular endothelial growth factor receptor 2 (VEGFR2; IC₅₀ = 34 nM). Molecular docking simulations suggest the methoxyphenyl group occupies the kinase’s hydrophobic pocket, while the pyridazinone carbonyl forms a hydrogen bond with Lys33.

Anticancer Activity

The compound reduces viability in MCF-7 (breast) and A549 (lung) cancer cells with IC₅₀ values of 0.42 μM and 0.67 μM, respectively. Flow cytometry shows G1-phase arrest (78% of MCF-7 cells vs. 54% in controls) and apoptosis induction (32% Annexin V-positive cells).

Research Findings and Applications

In Vitro Pharmacodynamics

At 1 μM, the compound downregulates phosphorylated retinoblastoma protein (p-Rb) by 74% in MCF-7 cells, confirming CDK4 pathway modulation. Synergy with paclitaxel (combination index = 0.45) suggests potential combination therapies.

Patent Landscape

While no patents directly claim this compound, EP1409450B1 protects structurally related pyridazinone derivatives for treating proliferative disorders, underscoring the scaffold’s therapeutic relevance.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the naphthalen-1-yl group with naphthalen-2-yl (as in PubChem CID 7664145 ) reduces CDK4 inhibition (IC₅₀ = 112 nM vs. 28 nM), highlighting the importance of substituent orientation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume